molecular formula C21H19N5O2S B14919538 N-(4-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B14919538
M. Wt: 405.5 g/mol
InChI Key: FCRSYOSMNYXLOW-UHFFFAOYSA-N
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Description

N~1~-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with various functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common method involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours to form intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired triazinoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its ability to bind to iron ions. This binding disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions, and the addition of Fe2+ can abolish its cytotoxicity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells. Unlike other iron chelators, it does not bind to ferric ions, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C21H19N5O2S/c1-3-26-17-7-5-4-6-16(17)19-20(26)23-21(25-24-19)29-12-18(28)14-8-10-15(11-9-14)22-13(2)27/h4-11H,3,12H2,1-2H3,(H,22,27)

InChI Key

FCRSYOSMNYXLOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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